molecular formula C9H6N2O2 B1353152 1,5-Naphthyridine-2-carboxylic acid CAS No. 49850-62-6

1,5-Naphthyridine-2-carboxylic acid

Cat. No. B1353152
CAS RN: 49850-62-6
M. Wt: 174.16 g/mol
InChI Key: XCFUFRWRMISKRZ-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carboxylic acid is a heterocyclic compound . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 1,5-Naphthyridine-2-carboxylic acid, has been reported in several studies. One common method is the cross-coupling reaction of commercially available 2-iodo-1,5-naphthyridine with aromatic and heteroaromatic boronic acids through the Suzuki reaction . This process has been found to yield the desired products in high yields .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine-2-carboxylic acid consists of a naphthyridine ring with a carboxylic acid group attached at the 2-position . The molecular weight of this compound is 174.16 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These reactions can be used to modify the structure of the compound and introduce new functional groups, potentially altering its properties and biological activities.

Scientific Research Applications

Hydrogen Bonded Supramolecular Networks

1,5-Naphthyridine derivatives are integral in the study of hydrogen bonding and weak noncovalent interactions in supramolecular chemistry. For instance, Jin et al. (2011) explored the hydrogen bonding between 5,7-dimethyl-1,8-naphthyridine-2-amine and various carboxylic acids, revealing insights into the role of these compounds in forming 3D framework structures through noncovalent interactions. These findings contribute significantly to our understanding of molecular assemblies and crystal engineering (Jin, Liu, Wang, & Guo, 2011).

Luminescent and Photostable Complexes

1,5-Naphthyridine-2-carboxylic acid derivatives are pivotal in creating luminescent complexes with potential applications in bioimaging and as pH probes. Wei et al. (2016) synthesized water-soluble Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives, exhibiting high luminescence and photostability. These complexes change luminescence intensity with pH variations, making them useful in biological and environmental sensing applications (Wei et al., 2016).

Bridging Ligands in Metal Complexes

The use of 1,5-naphthyridine as a linker in the construction of bridging ligands for metal complexes is another significant application. Singh and Thummel (2009) demonstrated the synthesis of various ligands using 1,5-naphthyridine, which were then used to create mono- and dinuclear Ru(II) complexes. These complexes have potential applications in areas like molecular electronics and catalysis (Singh & Thummel, 2009).

Antibacterial Agents

1,5-Naphthyridine-2-carboxylic acid and its derivatives have been studied for their antibacterial properties. For example, Mishio et al. (1985) synthesized a series of naphthyridine derivatives and evaluated their structure-antibacterial activity relationships. These compounds exhibit significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Mishio et al., 1985).

Synthesis and Pharmacological Properties

Noravyan, Paronikyan, and Vartanyan (1985) reviewed the synthesis and pharmacological properties of naphthyridines, including 1,5-naphthyridine derivatives. This comprehensive overview provides insight into various synthetic methods and the broad range of biological activities these compounds possess, underlining their importance in pharmaceutical research (Noravyan, Paronikyan, & Vartanyan, 1985).

Safety And Hazards

While specific safety and hazard information for 1,5-Naphthyridine-2-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Naphthyridine derivatives, including 1,5-Naphthyridine-2-carboxylic acid, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds, as well as their potential use in the development of new therapeutic agents .

properties

IUPAC Name

1,5-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFUFRWRMISKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497750
Record name 1,5-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridine-2-carboxylic acid

CAS RN

49850-62-6
Record name 1,5-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
RM Titkova, AS Elina, EA Trifonova… - Pharmaceutical Chemistry …, 1978 - Springer
It has been shown previously that pyrazine-2-carboxaldehyde 1, 4-di-N-oxide (VIII), containing the aldehyde group as the hydrate, on attack by alkaline reagents behaves analogously …
Number of citations: 1 link.springer.com
C Wei, H Wei, W Yan, Z Zhao, Z Cai, B Sun… - Inorganic …, 2016 - ACS Publications
Two highly luminescent and water-soluble Eu(III) complexes, Eu1 and Eu2, based on novel carboxyl-functionalized 1,5-naphthyridine derivatives 8-hydroxy-1,5-naphthyridine-2-…
Number of citations: 26 pubs.acs.org
RM Titkova, AS Elina - Chemistry of Heterocyclic Compounds, 1973 - Springer
The oxidation of 2-methyl-1,5-naphthyridine and its di-N-oxide has yielded 1,5-naphthyridine-1-carboxylic acid and its di-N-oxide, and the di-N-oxide of 1,5-naphthyridine-2-…
Number of citations: 3 link.springer.com
M Fuertes, C Masdeu, E Martin-Encinas, A Selas… - Molecules, 2020 - mdpi.com
This review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years. These heterocycles present a significant importance in the field of …
Number of citations: 4 www.mdpi.com
DJ Brown, JA Ellman, EC Taylor - 2007 - books.google.com
A volume in the Chemistry of Heterocyclic Compounds series, this book provides a summary of the chemistry of each of the six naphthyridine systems along with tables of known simple …
Number of citations: 9 books.google.com
A Talbot, R Maltais, LC Kenmogne, J Roy, D Poirier - Steroids, 2016 - Elsevier
Steroids possessing an ethynyl group at position 17α (tertiary alcohols) are well known to be more stable than their non-ethynyl analogs (secondary alcohols). To facilitate the …
Number of citations: 7 www.sciencedirect.com
I Silvestri, H Lyu, F Fata, G Boumis, AE Miele… - ACS chemical …, 2018 - ACS Publications
Members of the FAD/NAD-linked reductase family are recognized as crucial targets in drug development for cancers, inflammatory disorders, and infectious diseases. However, …
Number of citations: 25 pubs.acs.org
C Wei, B Sun, Z Zhao, Z Cai, J Liu, Y Tan… - Inorganic …, 2020 - ACS Publications
We report a novel family of lanthanide complexes Ln(DPPOP) 3 (Ln = Pr, Nd, Sm, Eu, Tb, Dy, Er, and Yb) employing anionic tridentate (O ∧ N ∧ O) ligand 6-(diphenylphosphoryl)…
Number of citations: 14 pubs.acs.org
M Fuertes Sánchez, C Masdeu Margalef… - 2020 - MDPI
Number of citations: 0
DJ Brown - 2022 - John Wiley & Sons, Inc.
Number of citations: 11

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